molecular formula C9H6ClNO2S2 B2933885 (2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate CAS No. 341967-67-7

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate

Cat. No.: B2933885
CAS No.: 341967-67-7
M. Wt: 259.72
InChI Key: SLOVHABFUVTLKS-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is a chemical compound with the molecular formula C9H6ClNO2S2. It is a heterocyclic compound containing both thiazole and thiophene rings, which are known for their significant roles in medicinal chemistry and material science .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate typically involves the reaction of 2-chlorothiazole with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is a chemical compound with potential applications in medicinal chemistry and agrochemicals due to its antimicrobial, antifungal, and anticancer properties. The compound features a thiophene ring substituted at the 2-position with a methoxy group linked to a thiazole ring via a methylene bridge, along with a carboxylate functional group.

Scientific Research Applications

  • Antimicrobial applications Compounds containing thiazole and thiophene moieties are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against certain pathogens, although detailed studies are necessary to fully elucidate its mechanisms of action.
  • Antifungal applications This compound is also noted for its potential biological activities, particularly in pharmacology. Compounds containing thiazole and thiophene moieties are often investigated for their antifungal properties.
  • Anticancer applications Studies suggest that this compound may exhibit significant activity against certain cancer cells, although detailed studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate is unique due to the combination of both thiazole and thiophene rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential for diverse applications in various fields .

Biological Activity

(2-Chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate, with the CAS number 341967-67-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H6_6ClNO2_2S2_2, with a molecular weight of 259.72 g/mol. The compound features a thiazole ring and a thiophene moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies highlight the antibacterial potency of this compound against a range of Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values against selected bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.008
Escherichia coli0.019
Streptococcus pneumoniae0.030
Pseudomonas aeruginosa0.040

These values indicate that the compound exhibits significant antibacterial activity, outperforming some conventional antibiotics like ampicillin and streptomycin in certain assays .

The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria:

  • Inhibition of DNA Gyrase : The compound binds to the GyrB subunit, inhibiting its activity with IC50_{50} values ranging from 0.0033 to 0.046 µg/mL .
  • Selectivity : The compound shows selectivity towards bacterial topoisomerase IV without significantly affecting human topoisomerase II, suggesting a favorable safety profile .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in this compound is crucial for its biological activity:

  • Thiazole Ring : Essential for binding interactions with target enzymes.
  • Chlorine Substituent : Enhances lipophilicity and may improve membrane penetration.

Research indicates that modifications to these structural components can lead to variations in potency and selectivity against different bacterial strains .

Case Studies

Several studies have evaluated the efficacy of this compound in vivo:

  • In Vivo Efficacy Against Mycobacterium tuberculosis : A study demonstrated that derivatives similar to this compound showed promising results against M. tuberculosis, indicating potential as an antitubercular agent .
  • Safety Profile : Toxicity assays conducted on HepG2 human liver cells revealed minimal cytotoxicity, supporting its potential as a therapeutic candidate .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-9-11-4-6(15-9)5-13-8(12)7-2-1-3-14-7/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOVHABFUVTLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324647
Record name (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818715
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

341967-67-7
Record name (2-chloro-1,3-thiazol-5-yl)methyl thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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